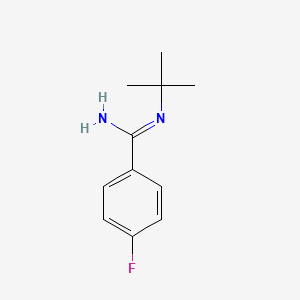
2-(3,3-Dimethylpent-4-en-1-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,3-Dimethylpent-4-en-1-yl)aniline is an organic compound that belongs to the class of anilines. Anilines are aromatic amines, characterized by the presence of an amino group attached to a benzene ring. This particular compound features a 3,3-dimethylpent-4-en-1-yl substituent on the aniline, making it unique in its structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Dimethylpent-4-en-1-yl)aniline typically involves the reaction of 3,3-dimethylpent-4-en-1-yl halide with aniline in the presence of a base. The reaction conditions often include:
Solvent: Common solvents used are ethanol or methanol.
Base: Sodium hydroxide or potassium carbonate is frequently used to facilitate the reaction.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C, to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts, such as palladium or nickel, can also enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions
2-(3,3-Dimethylpent-4-en-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) is often employed.
Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of nitrosoaniline or nitroaniline derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated aniline derivatives.
科学的研究の応用
2-(3,3-Dimethylpent-4-en-1-yl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and pharmaceutical applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(3,3-Dimethylpent-4-en-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The pathways involved may include:
Enzyme Inhibition: Binding to the active site of an enzyme, preventing substrate access.
Receptor Activation: Interacting with cell surface receptors to trigger downstream signaling pathways.
類似化合物との比較
Similar Compounds
- 2-(3,3-Dimethylpent-4-en-1-yl)benzene
- 3,3-Dimethylpent-4-en-1-ylamine
- 2-(3,3-Dimethylpent-4-en-1-yl)phenol
Uniqueness
2-(3,3-Dimethylpent-4-en-1-yl)aniline is unique due to its specific substitution pattern on the aniline ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
677354-25-5 |
|---|---|
分子式 |
C13H19N |
分子量 |
189.30 g/mol |
IUPAC名 |
2-(3,3-dimethylpent-4-enyl)aniline |
InChI |
InChI=1S/C13H19N/c1-4-13(2,3)10-9-11-7-5-6-8-12(11)14/h4-8H,1,9-10,14H2,2-3H3 |
InChIキー |
LXHTZHFTSNTEDS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CCC1=CC=CC=C1N)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


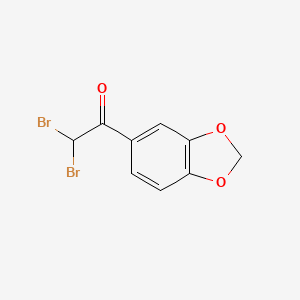
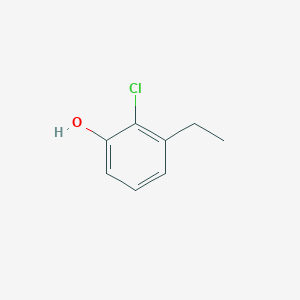
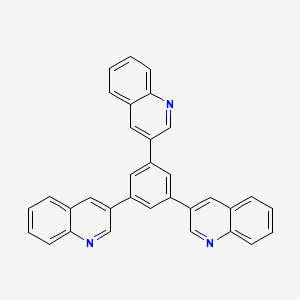
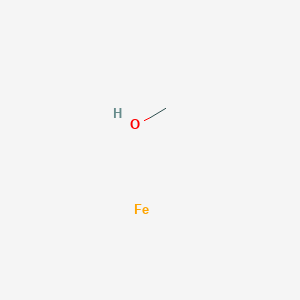


![2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol](/img/structure/B12522285.png)
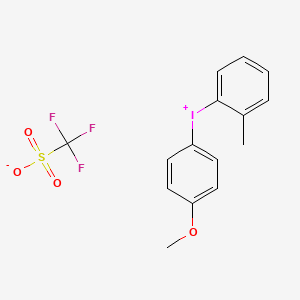
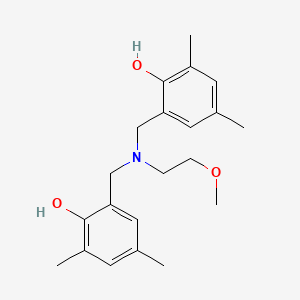
![[4-(Benzenesulfonyl)cyclopent-2-en-1-yl]acetic acid](/img/structure/B12522305.png)
![{4-[(4-Aminopiperidin-1-yl)methyl]phenyl}(phenyl)methanone](/img/structure/B12522315.png)
![3,3'-[Oxybis(methylene)]bis(3-ethyl-2-methoxyoxetane)](/img/structure/B12522319.png)
